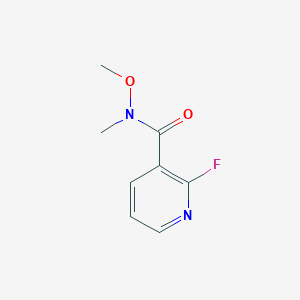

2-Fluoro-N-methoxy-n-methylnicotinamide

Overview

Description

2-Fluoro-N-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C8H9FN2O2 . It has a molecular weight of 184.17 . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-N-methoxy-N-methylnicotinamide consists of a total of 22 bonds . These include 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxylamine (aliphatic), and 1 Pyridine .Physical And Chemical Properties Analysis

2-Fluoro-N-methoxy-N-methylnicotinamide is a liquid at room temperature . The InChI code for this compound is 1S/C8H9FN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 .Scientific Research Applications

1. Therapeutic Potential in Acute Gastric Lesions

1-Methylnicotinamide (MNA), a derivative of nicotinamide, has shown potential in treating acute gastric lesions induced by stress. MNA's anti-inflammatory and antithrombotic properties are leveraged to inhibit gastric acid secretion and attenuate gastric lesions, involving mechanisms such as increased gastric mucosal blood flow and preservation of prostacyclin generation (Brzozowski et al., 2008).

2. siRNA Incorporation for Therapeutic Silencing

2-Fluoro and 2'-methoxy modifications in small interfering RNAs (siRNAs) enhance their stability and potency. Combining these modifications with N6-methylation in the antisense strand of siRNA leads to efficient knockdown of target genes, suggesting potential in therapeutic applications (Rydzik et al., 2023).

3. Protein Kinase B (PKB) Inhibition

Azepane derivatives containing 2-fluoro-6-hydroxy-3-methoxy-benzoyl groups have been developed as inhibitors of protein kinase B (PKB-alpha). This has implications for drug development, as the inhibition of PKB-alpha can be therapeutically significant in various diseases (Breitenlechner et al., 2004).

4. Enhancing siRNA In Vivo Activity

Modifications like 2'-methoxy (2'-OMe) and 2'-fluoro (2'-F) in siRNA improve their in vivo activity without compromising potency. This opens avenues for developing more effective RNA-based therapeutics (Kenski et al., 2012).

5. Preparation of Fluoroionophores

Diamine-salicylaldehyde (DS) derivatives, including 2-fluoro-4-methoxy moieties, are used to create fluoroionophores. These compounds show promise in selectively chelating metal cations like Zn+2 and could be useful in various analytical applications (Hong et al., 2012).

6. Serotonin 1A Receptor Studies in Alzheimer's Disease

Fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide is used with positron emission tomography (PET) for studying serotonin 1A receptors in Alzheimer's disease patients. This aids in understanding the pathophysiology of the disease and developing targeted therapies (Kepe et al., 2006).

7. Novel Fluorescent Probes for Neuronal Degeneration

Fluoro-Jade, a fluorescein derivative, is employed as a tracer for detecting neuronal degeneration induced by neurotoxicants. This application is significant in both research and diagnostics of neurodegenerative diseases (Schmued & Hopkins, 2000).

Safety and Hazards

The safety information available indicates that 2-Fluoro-N-methoxy-N-methylnicotinamide is associated with certain hazards. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential hazards . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name |

2-fluoro-N-methoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFAVSQQUDKQDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(N=CC=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-N-methoxy-N-methylnicotinamide | |

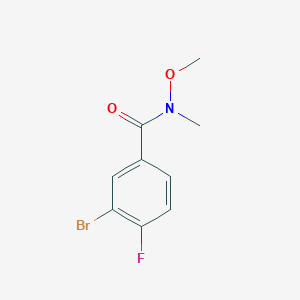

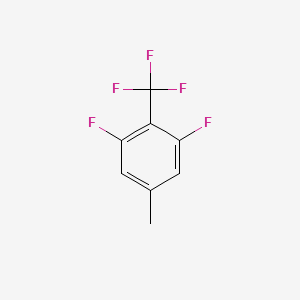

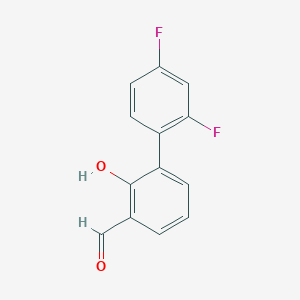

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,5,5-Tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl-1,3,2-dioxaborolane](/img/structure/B6322163.png)